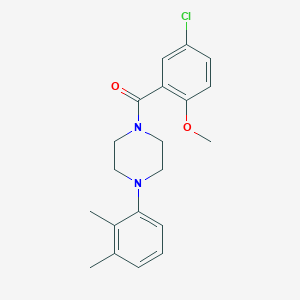
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride
説明
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, also known as CX-5461, is a small molecule inhibitor that has gained significant interest in the field of cancer research. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, a process that is essential for the production of ribosomal RNA (rRNA) and the subsequent assembly of ribosomes. The overexpression of rRNA and ribosomes is a hallmark of many cancer cells, and inhibition of Pol I transcription has been shown to selectively target cancer cells while sparing normal cells.
作用機序
The mechanism of action of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is based on its ability to selectively inhibit Pol I transcription. Pol I is responsible for the transcription of rRNA, which is an essential component of ribosomes. Inhibition of Pol I transcription by 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride leads to a reduction in the production of rRNA and ribosomes, which in turn leads to a decrease in protein synthesis and cell proliferation. Cancer cells, which often have an increased demand for protein synthesis, are particularly sensitive to the inhibition of Pol I transcription.
Biochemical and Physiological Effects
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting Pol I transcription, 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. These effects are thought to contribute to the anti-cancer activity of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, as they can lead to cell cycle arrest and apoptosis.
実験室実験の利点と制限
One advantage of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is its selectivity for cancer cells, which allows for targeted therapy with minimal toxicity to normal cells. Additionally, 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to have synergistic effects with other forms of chemotherapy, which may allow for more effective treatment of cancer. However, one limitation of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is its potential for off-target effects, as Pol I transcription is also important for the normal functioning of non-cancerous cells. Careful dosing and monitoring may be necessary to minimize the risk of toxicity.
将来の方向性
There are several potential future directions for research involving 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride. One area of interest is the development of biomarkers to predict response to 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, as well as its potential for combination therapy with other forms of chemotherapy. Finally, the development of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride analogs with improved pharmacokinetic properties may allow for more effective and targeted therapy.
科学的研究の応用
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride exhibits potent anti-cancer activity against a wide range of tumor types, including breast, ovarian, and hematological malignancies. 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has also been shown to sensitize cancer cells to other forms of chemotherapy, suggesting that it may have potential as a combination therapy.
特性
IUPAC Name |
2-(cyclohexylamino)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9;/h7,9H,2-6H2,1H3,(H2,12,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRSWPLKLNWMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733648.png)
![3H-pyrazolo[3',4':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B3733653.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B3733660.png)
![6-{1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B3733664.png)
![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733666.png)



![3-allyl-5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3733690.png)
![3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3733695.png)
![3-(1H-indol-3-yl)-N-methyl-N-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl]propanamide](/img/structure/B3733702.png)

![N-methyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B3733734.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3733742.png)